molecular formula C16H23NO2 B2706420 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol CAS No. 2411286-63-8

2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol

Cat. No. B2706420
CAS RN: 2411286-63-8
M. Wt: 261.365
InChI Key: LUXBHVBMZJSONL-UHFFFAOYSA-N
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Description

2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol is a chemical compound that belongs to the class of beta blockers. It is a potent and selective beta1-adrenoceptor antagonist that is commonly used in scientific research to study the cardiovascular system. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied.

Mechanism Of Action

The mechanism of action of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol involves the selective blockade of beta1-adrenoceptors. The compound competes with endogenous catecholamines for binding to beta1-adrenoceptors, thereby reducing their activation. This results in a decrease in heart rate, cardiac contractility, and blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol are well documented. The compound has been shown to reduce heart rate, cardiac contractility, and blood pressure in various animal models. It also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone. Additionally, the compound has been shown to reduce the oxygen demand of the heart, which is beneficial in ischemic heart disease.

Advantages And Limitations For Lab Experiments

2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for beta1-adrenoceptors, which allows for the specific study of their role in the cardiovascular system. Additionally, the compound has a long half-life, which allows for sustained beta blockade. However, the compound has a low solubility in water, which can make its administration challenging. Moreover, the compound has been shown to cause bradycardia and hypotension in some animal models, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol. One direction is the investigation of its role in the treatment of various cardiovascular diseases, including hypertension, heart failure, and arrhythmias. Another direction is the study of the compound's effects on other systems, such as the respiratory and immune systems. Additionally, the development of more water-soluble analogs of the compound could improve its administration in lab experiments.

Synthesis Methods

The synthesis of 2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol involves several steps. One of the commonly used methods is the reaction of 4-(2-Aminoethyl)phenol with cyclobutyl aziridine in the presence of a base to form the intermediate compound. The intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)propan-1-one to obtain the final product.

Scientific Research Applications

2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol is widely used in scientific research to study the cardiovascular system. It is used to investigate the role of beta1-adrenoceptors in regulating heart rate, blood pressure, and cardiac contractility. The compound is also used to study the effects of beta blockers on the cardiovascular system in various disease conditions, including hypertension, heart failure, and arrhythmias.

properties

IUPAC Name

2-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,18)12-6-8-15(9-7-12)19-11-14-10-17(14)13-4-3-5-13/h6-9,13-14,18H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXBHVBMZJSONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2CN2C3CCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]propan-2-ol

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